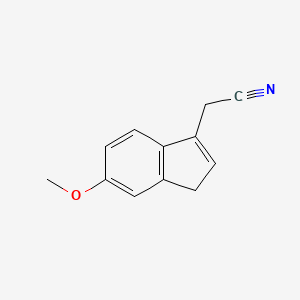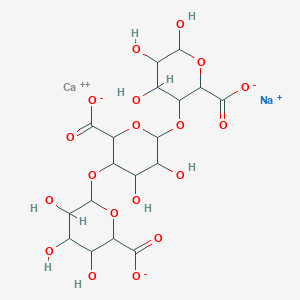
Dysprosium156
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium is a rare-earth metal of the lanthanide series of the periodic table . It is a relatively hard metal and is silvery white in its pure form . It is quite stable in air, remaining shiny at room temperature . Dysprosium turnings ignite easily and burn white-hot .
Synthesis Analysis
Dysprosium oxide nanoparticles were prepared using the combustion method . The innovative aspect of this method is the preparation of dysprosium oxide nanoparticles without applying calcination temperature . To study the effect of heating and annealing on the structure of dysprosia, three different calcination temperatures, 450, 550, and 650 °C were applied on the no-calcined sample .Molecular Structure Analysis
Dysprosium-156 is an isotope of Dysprosium . It has a mass number of 156, which is the number of nucleons (protons and neutrons) in the atom . It has an atomic number of 66, which is the number of protons in the atom . It has 90 neutrons .Chemical Reactions Analysis
Dysprosium reacts with acids, air, and halogens . It dissolves readily in dilute sulphuric acid, forming Dy (III) ions and hydrogen gas . Dysprosium metal tarnishes slowly in air and burns readily, forming dysprosium (III) oxide . Dysprosium reacts with all the halogens, forming the corresponding dysprosium (III) halides . It also reacts slowly with cold water, and quite quickly with hot water, forming dysprosium hydroxide .Physical And Chemical Properties Analysis
Dysprosium appears as a silvery, lustrous, and soft metal . It possesses excellent stability at room temperature and usually gets oxidized in the presence of oxygen . It has a melting point of 1412°C, a boiling point of 2567°C, and a density of 8.55 g/cm³ .Safety and Hazards
Zukünftige Richtungen
The demand for dysprosium is growing rapidly due to its critical role in high-strength magnets, wind turbines, and electric vehicles . Future directions include developing efficient recycling processes for dysprosium from end-of-life products and manufacturing waste . This could reduce dependence on mined resources and mitigate environmental impacts .
Relevant Papers
- “Investigation of ac-Stark shifts in excited states of dysprosium relevant to testing fundamental symmetries” presents measurements of the differential polarizability between the nearly degenerate, opposite parity states in atomic dysprosium .
- “Dysprosium ion effect on the structural, optical, and dielectric characteristics of epoxy resin polymer composite panels for use as a transducer material” presents the synthesis and study of their structural, optical, series, and parallel capacitance and their series resistance of epoxy resin polymer composite (ERPC) panels incorporated with the variation in wt% of dysprosium ions .
Eigenschaften
CAS-Nummer |
15720-39-5 |
|---|---|
Produktname |
Dysprosium156 |
Molekularformel |
C13H19NO2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




